4-Amino-3-nitrobenzoic acid

Vue d'ensemble

Description

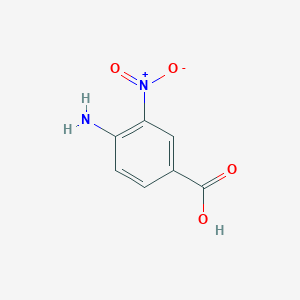

4-Amino-3-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a white crystalline solid known for causing skin, eye, and respiratory irritation . This compound is a derivative of benzoic acid and is widely used in various fields of chemistry, chemical technology, and the food industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Amino-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amino group . Another method includes the nitration of methyl benzoate, followed by hydrolysis . Additionally, oxidative C-C bond cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid has been demonstrated .

Industrial Production Methods: In industrial settings, this compound can be produced by treating benzaldehyde under nitration conditions, which initially converts the aldehyde to the acid . This method is efficient and scalable for large-scale production.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes Fischer esterification under acidic conditions. For example:

Reaction :

Conditions :

- Methanol as solvent and reactant.

- Catalytic concentrated sulfuric acid.

- Reflux at 65–70°C for 1–16 hours .

Outcomes :

- Reaction completion confirmed via TLC (: 0.65 in dichloromethane) .

- Bright-yellow solid product isolated in 89.7% yield after liquid-liquid extraction .

Substitution via Diazotization

The aromatic amino group undergoes diazotization followed by iodide substitution (Sandmeyer reaction):

Reaction :

Conditions :

- Diazotization: 0–5°C in aqueous HCl with sodium nitrite.

- Substitution: Addition of potassium iodide at room temperature .

Outcomes :

- 4-Iodo-3-nitrobenzoic acid isolated in 68% yield .

- Product confirmed via NMR and elemental analysis .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under catalytic hydrogenation:

Reaction :

Conditions :

Applications :

- Used in peptide synthesis as a linker, where the nitro group is reduced on-resin to an amine for conjugation .

Coordination Chemistry

4-A3NBA acts as a monodentate ligand through its carboxylic oxygen in metal complexes:

Reaction :

Structural Insights :

Comparative Reaction Table

Key Findings:

Applications De Recherche Scientifique

Pharmaceutical Development

4-Amino-3-nitrobenzoic acid is primarily used as an intermediate in the synthesis of pharmaceuticals. Its derivatives are particularly significant in developing anti-inflammatory and analgesic drugs. A notable study highlighted its role as a potent inhibitor of the trans-sialidase enzyme in Trypanosoma cruzi, which is crucial for developing new treatments for Chagas disease. The compound demonstrated a 77% inhibition rate in enzymatic assays, indicating its potential as a therapeutic agent against this parasitic infection .

Dyes and Pigments

This compound is extensively utilized in the production of azo dyes , which are vital in the textile industry due to their vibrant colors and stability. The synthesis of azo dyes from this compound involves diazotization reactions, where it acts as a coupling component to produce various colorants used for fabric dyeing .

Biochemical Research

In biochemical research, this compound serves as a reagent for studying enzyme inhibition and metabolic pathways. It is employed in assays to evaluate the activity of various enzymes, providing insights into their mechanisms and potential inhibitors. Its application in enzyme studies helps elucidate metabolic pathways and can lead to discovering new biochemical targets .

Analytical Chemistry

The compound is also significant in analytical chemistry , where it acts as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). It aids in quantifying similar compounds within complex mixtures, making it essential for quality control in pharmaceutical manufacturing and environmental analysis .

Material Science

In material science, this compound is explored for its potential in developing polymeric materials with specific properties. Its incorporation into polymer matrices can enhance characteristics such as thermal stability and mechanical strength, which are beneficial for applications in coatings and adhesives .

Table 1: Summary of Applications

Experimental Insights

In laboratory settings, this compound has been utilized for educational purposes, demonstrating its synthesis through Fischer esterification reactions. This process not only illustrates fundamental organic chemistry principles but also allows students to engage with practical applications such as NMR spectroscopy for product characterization .

Mécanisme D'action

The mechanism of action of 4-Amino-3-nitrobenzoic acid involves its interaction with molecular targets such as KDM4 proteins. Molecular docking studies have shown that the compound binds to these proteins with high affinity, which may contribute to its antimicrobial and antitumor activities . The compound’s effects are mediated through its interactions with specific binding sites on the target proteins, leading to inhibition of their activity.

Comparaison Avec Des Composés Similaires

4-Amino-3-nitrobenzoic acid can be compared with other similar compounds such as 3-nitrobenzoic acid and 4-aminobenzoic acid.

3-Nitrobenzoic Acid: This compound is about ten times more acidic than benzoic acid due to the electron-withdrawing nitro group.

4-Aminobenzoic Acid: Known for its pharmacological properties, it is used as an acetylcholinesterase inhibitor in the treatment of Alzheimer’s disease and as an ingredient in sunscreens.

Uniqueness of this compound: this compound stands out due to its dual functional groups (amino and nitro), which allow it to participate in a wide range of chemical reactions and applications. Its ability to bind to specific proteins with high affinity makes it a valuable compound in scientific research and potential drug development .

Activité Biologique

4-Amino-3-nitrobenzoic acid (4A3NBA), a derivative of benzoic acid, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into the biological activity of 4A3NBA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: CHNO

- Molecular Weight: 182.135 g/mol

- CAS Number: 1588-83-6

- Melting Point: Approximately 290°C (decomposition) .

4A3NBA exhibits several biological activities, primarily attributed to its nitro and amino functional groups. The compound's mechanisms include:

- Antimicrobial Activity : Research indicates that 4A3NBA has notable antimicrobial properties against various bacterial strains. It acts by inhibiting bacterial growth, potentially through interference with nucleic acid synthesis.

- Trypanocidal Activity : A study focused on compounds with trypanocidal effects highlighted that 4A3NBA and its derivatives could inhibit Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant potency, with a lysis concentration of 50% (LC50) below 0.15 µM in certain strains .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of trans-sialidase, an enzyme implicated in the pathogenesis of Chagas disease. This inhibition could lead to novel therapeutic strategies against this infection .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitrobenzoic acid derivatives, including 4A3NBA. The results demonstrated that 4A3NBA inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Ampicillin | 8 | 4 |

This suggests that 4A3NBA could serve as a lead compound for developing new antimicrobial agents.

Case Study 2: Trypanocidal Activity

In another investigation, researchers synthesized a series of benzoic acid derivatives to evaluate their anti-trypanosomal activity. Among them, 4A3NBA exhibited superior activity compared to commercially available treatments like nifurtimox and benznidazole.

| Compound | LC50 (µM) on NINOA strain | LC50 (µM) on INC-5 strain |

|---|---|---|

| This compound | <0.15 | <0.22 |

| Nifurtimox | >1.0 | >1.0 |

| Benznidazole | >1.0 | >1.0 |

These findings underscore the potential of 4A3NBA as a candidate for further development in treating Chagas disease .

Propriétés

IUPAC Name |

4-amino-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNAYFWAXZJITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061805 | |

| Record name | Benzoic acid, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24841362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1588-83-6 | |

| Record name | 4-Amino-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WN3LT7BG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.